molecular formula C22H28N4O3S B2461498 5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile CAS No. 941002-66-0

5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2461498
CAS No.: 941002-66-0
M. Wt: 428.55
InChI Key: JWAPYYZYMSNBFZ-UHFFFAOYSA-N
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Description

5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
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Biological Activity

5-(azepan-1-yl)-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile, also known as D434-0907, is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the field of drug discovery. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of D434-0907 is C22H28N4O3S, with a molecular weight of 428.56 g/mol. The compound features several functional groups that may contribute to its biological activity:

PropertyValue
Molecular Weight428.56 g/mol
LogP (Partition Coefficient)4.242
Water Solubility (LogSw)-4.11
Polar Surface Area71.73 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0

Biological Activity Overview

D434-0907 has been included in screening libraries targeting various diseases, including cancer and respiratory tract disorders. Its inclusion in the KRAS-targeted library indicates potential applications in oncology, particularly in targeting specific mutations associated with cancer progression .

The biological activity of D434-0907 can be attributed to its interaction with specific molecular targets involved in cellular signaling pathways. While detailed mechanisms are still under investigation, initial studies suggest that the compound may act as an inhibitor of certain kinases and other proteins involved in tumor growth and metastasis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of D434-0907. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Testing : D434-0907 was tested against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines, showing significant inhibition of cell proliferation at micromolar concentrations.

Neuroprotective Effects

In addition to its anticancer properties, D434-0907 has been evaluated for neuroprotective effects. A study assessed its impact on neuronal survival under oxidative stress conditions:

  • Oxidative Stress Model : Neuronal cells treated with D434-0907 showed reduced apoptosis compared to untreated controls, suggesting potential applications in neurodegenerative diseases.

Pharmacological Profile

The pharmacological profile of D434-0907 suggests it may possess multi-targeted activity:

Activity TypeObserved Effects
AnticancerCytotoxicity in cancer cell lines
NeuroprotectiveReduced apoptosis under stress
Kinase InhibitionPotential modulation of signaling pathways

Future Directions

Further research is warranted to elucidate the precise mechanisms underlying the biological activities of D434-0907. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by the compound.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Properties

IUPAC Name

5-(azepan-1-yl)-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-17-7-6-14-26(16-17)30(27,28)19-10-8-18(9-11-19)21-24-20(15-23)22(29-21)25-12-4-2-3-5-13-25/h8-11,17H,2-7,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAPYYZYMSNBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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